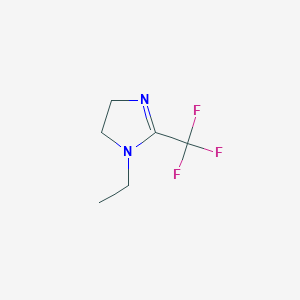

1-Ethyl-2-(trifluoromethyl)-4,5-dihydro-1H-imidazole

Description

Properties

IUPAC Name |

1-ethyl-2-(trifluoromethyl)-4,5-dihydroimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3N2/c1-2-11-4-3-10-5(11)6(7,8)9/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLIEHPWHZBHDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN=C1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-(trifluoromethyl)-4,5-dihydro-1H-imidazole typically involves the reaction of ethylamine with a trifluoromethyl-substituted precursor under controlled conditions. One common method includes the use of trifluoromethyl iodide and an imidazole derivative in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-(trifluoromethyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding imidazole oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced imidazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents leading to substituted imidazole products.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

1-Ethyl-2-(trifluoromethyl)-4,5-dihydro-1H-imidazole serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules, particularly in the fields of materials science and catalysis. The trifluoromethyl group enhances reactivity in various chemical reactions, including oxidation, reduction, and substitution processes .

Table 1: Common Reactions Involving this compound

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide | Imidazole oxides |

| Reduction | Lithium aluminum hydride | Reduced imidazole derivatives |

| Electrophilic Substitution | Halogens, alkylating agents | Substituted imidazole products |

Biology

In biological research, this compound has been investigated for its potential antimicrobial and antifungal properties. Studies indicate that the trifluoromethyl group may enhance the compound's ability to penetrate biological membranes, thereby increasing its efficacy against various pathogens. This property makes it a candidate for further exploration in drug development targeting specific biological pathways .

Medicine

The compound is being explored as a precursor for drug development. Its unique structural features allow it to interact with specific molecular targets such as enzymes or receptors. Preliminary studies suggest potential therapeutic applications in treating diseases where modulation of enzyme activity is beneficial .

Case Study: Antimicrobial Activity

A study conducted by Jiang et al. (2012) demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the trifluoromethyl group in enhancing bioactivity.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and advanced materials with unique properties. Its stability and reactivity make it suitable for formulating products that require specific performance characteristics .

Mechanism of Action

The mechanism of action of 1-Ethyl-2-(trifluoromethyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can modulate the activity of enzymes or receptors, leading to desired biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Key Observations :

Pharmacological Relevance

The 4,5-dihydro-1H-imidazole moiety is shared with clonidine and brimonidine, FDA-approved drugs targeting imidazoline receptors . However:

- Clonidine (2-(2,6-dichlorophenylamino)-2-imidazoline) has a dichlorophenyl group, contrasting with the target compound’s trifluoromethyl group. The CF₃ group may increase lipophilicity (logP) and blood-brain barrier penetration .

- Brimonidine (5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine) includes a quinoxaline ring, demonstrating that bioactivity depends on substituent diversity rather than the core alone .

Physicochemical and Functional Properties

- Lipophilicity: The trifluoromethyl group increases hydrophobicity compared to hydroxyl or methoxy substituents (e.g., (4,5-Dihydro-1H-imidazol-4-yl)methanol in ). This property is critical for membrane permeability in drug design .

- Electronic Effects : The -CF₃ group withdraws electrons, stabilizing the imidazoline ring against oxidation. This contrasts with electron-donating groups (e.g., -OCH₃ in ’s compound), which may enhance reactivity .

Biological Activity

1-Ethyl-2-(trifluoromethyl)-4,5-dihydro-1H-imidazole (CAS No. 1069085-43-3) is a heterocyclic compound characterized by the presence of a trifluoromethyl group and an ethyl group attached to an imidazole ring. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C₆H₉F₃N₂

- Molecular Weight : 166.14 g/mol

- IUPAC Name : 1-ethyl-2-(trifluoromethyl)-4,5-dihydroimidazole

- InChI Key : UVLIEHPWHZBHDA-UHFFFAOYSA-N

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of ethylamine with trifluoromethyl-substituted precursors under controlled conditions. Common methods include:

- Reagents : Trifluoromethyl iodide and imidazole derivatives.

- Conditions : Use of bases like potassium carbonate in organic solvents such as dimethylformamide at elevated temperatures .

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi, suggesting that this compound may also possess similar properties.

Antitumor Activity

Recent studies have explored the antitumor potential of related imidazole derivatives. For instance, compounds structurally related to this compound were tested against human cancer cell lines, showing promising results in inhibiting cell growth:

| Compound ID | Cell Line Tested | IC50 (μM) | Activity |

|---|---|---|---|

| 4e | SISO (Cervical) | 2.38 | High |

| 5l | RT-112 (Bladder) | 3.77 | High |

| 5m | SISO | 3.50 | Moderate |

These findings indicate a potential for further exploration into the therapeutic applications of this compound in oncology .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and modulating enzyme activity .

Case Studies and Research Findings

Several studies have highlighted the biological activity of imidazole derivatives:

- Antitumor Efficacy : A study demonstrated that specific derivatives showed significant cytotoxicity against cervical and bladder cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .

- Apoptosis Induction : In vitro studies revealed that certain compounds could induce apoptosis in cancer cells, further supporting their potential as therapeutic agents .

- Structure-Activity Relationships : Investigations into the structure-activity relationships (SAR) suggest that modifications to the imidazole ring can enhance biological activity, emphasizing the importance of molecular design in drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-ethyl-2-(trifluoromethyl)-4,5-dihydro-1H-imidazole and related derivatives?

- Methodology : One-pot multicomponent reactions involving aldehydes, amines, and nitriles under acidic or basic conditions are widely used. For example, base-promoted cyclization of amidines with ketones can yield dihydroimidazoles without transition metals . Characterization via H/C NMR and HRMS is critical to confirm regiochemistry and purity .

- Key Considerations : Solvent choice (e.g., ethanol or DMF) and reaction temperature influence yield. Substituents on starting materials (e.g., aryl vs. alkyl groups) affect reaction rates .

Q. How are spectroscopic techniques employed to confirm the structure of substituted dihydroimidazoles?

- Methodology :

- NMR : H NMR distinguishes between aromatic and aliphatic protons, with imidazole NH signals typically appearing as broad singlets (~11-12 ppm) .

- MS : HRMS validates molecular weight and isotopic patterns, especially for halogenated derivatives .

- Data Contradictions : Overlapping signals in crowded aromatic regions may require 2D NMR (e.g., COSY, HSQC) for resolution .

Q. What role do substituents (e.g., trifluoromethyl) play in the stability and reactivity of dihydroimidazoles?

- Methodology : Electron-withdrawing groups (e.g., CF) increase electrophilicity at the imidazole ring, facilitating nucleophilic substitutions. Stability under acidic/basic conditions can be assessed via accelerated degradation studies .

- Example : CF groups enhance metabolic stability in biological studies but may reduce solubility in polar solvents .

Q. How are purification challenges addressed for dihydroimidazoles with hydrophobic substituents?

- Methodology : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) are standard. Purity is confirmed by HPLC (>98%) and melting point consistency .

Q. What safety protocols are recommended for handling dihydroimidazoles during synthesis?

- Guidelines : Use PPE (nitrile gloves, lab coats), fume hoods, and respiratory protection (N95/P1 masks) to avoid inhalation of fine particles. Waste disposal must comply with local regulations for nitrogen-containing heterocycles .

Advanced Research Questions

Q. How can regioselectivity be controlled in the synthesis of polysubstituted dihydroimidazoles?

- Methodology : Steric and electronic effects dictate substitution patterns. For example, bulky substituents at the 1-position (e.g., ethyl) direct electrophilic attacks to the 2-position. Computational modeling (DFT) predicts favorable transition states .

- Case Study : In 2-(aryl)-4,5-diphenyl derivatives, electron-rich aryl groups at the 2-position stabilize intermediates via resonance .

Q. What computational approaches are used to study reaction mechanisms involving dihydroimidazoles?

- Methodology : Density Functional Theory (DFT) calculates activation energies and intermediates. For example, the formation of copper(II) complexes with imidazole ligands involves charge transfer steps validated by frontier molecular orbital analysis .

- Software : Gaussian or ORCA suites are employed, with solvent effects modeled using PCM .

Q. How are dihydroimidazoles evaluated for biological activity (e.g., antihypertensive effects)?

- Methodology :

- In vitro : Binding affinity to imidazoline receptors (I and I) is measured via competitive radioligand assays .

- In vivo : Spontaneously hypertensive rats (SHRs) are used to assess reductions in mean arterial pressure (MAP). Compound 4h (from benzoxazine-imidazole hybrids) showed dose-dependent MAP lowering (~25% at 10 mg/kg) .

Q. What crystallographic tools are used to resolve structural ambiguities in dihydroimidazoles?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL (for refinement) and ORTEP-3 (for visualization) resolves bond lengths/angles and hydrogen-bonding networks .

- Case Study : The crystal structure of 2-(4-fluorophenyl)-1,4,5-triphenyl-1H-imidazole confirmed planar geometry and π-stacking interactions (Cg–Cg distance: 3.65 Å) .

Q. How do reaction conditions influence the formation of spiro-fused dihydroimidazolones?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.